molecular formula C20H32BN3O5 B12111221 tert-Butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)oxy)piperidine-1-carboxylate

tert-Butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)oxy)piperidine-1-carboxylate

Cat. No.: B12111221
M. Wt: 405.3 g/mol
InChI Key: MXEODFBZFCEJLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)oxy)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring, a pyrimidine moiety, and a boronate ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)oxy)piperidine-1-carboxylate typically involves multiple steps:

    Starting Material: The synthesis begins with tert-butyl 4-hydroxypiperidine-1-carboxylate.

    Formation of Pyrimidine Moiety: The hydroxypiperidine is reacted with a pyrimidine derivative under basic conditions to form the pyrimidinyl ether linkage.

    Introduction of Boronate Ester:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for scale. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reactions are typically conducted under controlled temperatures and pressures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

    Coupling Reactions: The boronate ester group makes it suitable for Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate, used in substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.

Major Products

The major products formed from these reactions include various substituted piperidines and pyrimidines, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly valuable in cross-coupling reactions, which are essential for the construction of carbon-carbon bonds.

Biology and Medicine

In medicinal chemistry, tert-Butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)oxy)piperidine-1-carboxylate is explored for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

Industrially, this compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through its ability to participate in various chemical reactions. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. In biological systems, its interactions with molecular targets can modulate enzyme activity or receptor binding, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate

Uniqueness

The uniqueness of tert-Butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)oxy)piperidine-1-carboxylate lies in its combination of a piperidine ring, a pyrimidine moiety, and a boronate ester group

Properties

Molecular Formula

C20H32BN3O5

Molecular Weight

405.3 g/mol

IUPAC Name

tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]oxypiperidine-1-carboxylate

InChI

InChI=1S/C20H32BN3O5/c1-18(2,3)27-17(25)24-10-8-15(9-11-24)26-16-22-12-14(13-23-16)21-28-19(4,5)20(6,7)29-21/h12-13,15H,8-11H2,1-7H3

InChI Key

MXEODFBZFCEJLX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.